molecular formula C20H22N2O4 B2812955 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide CAS No. 941957-01-3

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B2812955
CAS No.: 941957-01-3
M. Wt: 354.406
InChI Key: AYYKSPCSCBNGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with a methoxy group at position 3 and a 2-oxopyrrolidin-1-yl group at position 2. The acetamide moiety is further functionalized with a 3-methylphenoxy group.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14-5-3-6-16(11-14)26-13-19(23)21-15-8-9-17(18(12-15)25-2)22-10-4-7-20(22)24/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYKSPCSCBNGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes may include:

    Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the methoxy group: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Coupling reactions: The final step may involve coupling the pyrrolidinone intermediate with the tolyloxyacetamide moiety under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide may undergo various chemical reactions, including:

    Oxidation: The methoxy group may be susceptible to oxidation under certain conditions, leading to the formation of corresponding aldehydes or acids.

    Reduction: The pyrrolidinone ring may undergo reduction to form pyrrolidine derivatives.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the pyrrolidinone ring may yield pyrrolidine derivatives.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its potential pharmacological activities, such as anti-inflammatory, analgesic, or anticancer properties.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide would depend on its specific biological activity. For example, if it exhibits pharmacological effects, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved would depend on the nature of these interactions and the downstream effects on cellular processes.

Comparison with Similar Compounds

Structural Similarities :

  • Shared 3-methylphenoxy acetamide backbone.
  • Substituted phenyl ring with nitrogen-containing heterocycles (2-oxopyrrolidin-1-yl vs. 4-acetylpiperazinyl).

Functional Differences :

  • Biological Activity: NAPMA inhibits osteoclast differentiation by downregulating markers like NFATc1 and cathepsin K, demonstrating efficacy in osteoporosis models. The piperazinyl group may enhance solubility or receptor binding compared to the pyrrolidinone in the target compound .

Mandipropamid (2-(4-Chlorophenyl)-N-{2-[3-Methoxy-4-(Prop-2-yn-1-yloxy)Phenyl]Ethyl}Acetamide)

Structural Similarities :

  • Acetamide core with substituted phenyl groups.
  • Methoxy and propargyloxy substituents on the aromatic ring.

Functional Differences :

  • Application: Mandipropamid is a fungicide targeting oomycete pathogens, highlighting how propargyloxy groups confer agrochemical activity. The target compound’s 3-methylphenoxy and pyrrolidinone groups may instead favor pharmaceutical applications .
  • Reactivity: Propargyloxy groups in Mandipropamid enable radical scavenging or electrophilic interactions, whereas the pyrrolidinone in the target compound may participate in hydrogen bonding or enzyme inhibition.

N-(2-(Substituted)-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy)Acetamides

Structural Similarities :

  • Acetamide backbone with aromatic ether linkages.
  • Heterocyclic substituents (4-oxothiazolidin-3-yl vs. 2-oxopyrrolidin-1-yl).

Functional Differences :

  • Biological Activity: Thiazolidinone derivatives often exhibit antimicrobial or anti-inflammatory properties due to the thiazolidinone ring’s electrophilic nature. The target compound’s pyrrolidinone may instead modulate protein-protein interactions or kinase activity .
  • Synthetic Accessibility: Thiazolidinones are typically synthesized via cyclization with mercaptoacetic acid, whereas pyrrolidinone-containing compounds may require lactamization or ring-opening strategies.

N-(3-Methoxyphenyl)-2-Oxo-2-[(2E)-2-(4-Pyridinylmethylene)Hydrazino]Acetamide

Structural Similarities :

  • Methoxyphenyl and acetamide motifs.
  • Presence of nitrogen-rich functional groups.

Functional Differences :

  • Chemical Stability: The hydrazino group in this compound may confer susceptibility to oxidation, whereas the pyrrolidinone in the target compound offers greater stability.

Mechanistic and Pharmacokinetic Insights

  • NAPMA vs. Target Compound: The piperazinyl group in NAPMA likely enhances water solubility and bioavailability compared to the pyrrolidinone, which may improve tissue penetration but reduce metabolic stability .
  • Heterocyclic Moieties: Thiazolidinones and pyrrolidinones both modulate enzyme activity but through distinct mechanisms—thiazolidinones often act as Michael acceptors, whereas pyrrolidinones may serve as transition-state analogs .

Biological Activity

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological effects supported by research findings.

Structural Characteristics

The compound has the molecular formula C20H22N2O4C_{20}H_{22}N_{2}O_{4} and features a complex structure that includes:

  • Pyrrolidine Ring : This moiety is known for its role in various pharmacological activities.
  • Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and biological activity.
  • Phenoxy Acetamide Backbone : This structure is commonly associated with analgesic and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent coupling reactions with the phenoxy acetamide. Detailed synthetic pathways can vary but generally follow established organic synthesis protocols.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : The structural components suggest potential mechanisms for inhibiting tumor growth, possibly through apoptosis induction in cancer cell lines.
  • Analgesic Properties : Similar compounds have shown efficacy in pain relief, likely due to their interaction with pain pathways.
  • Enzyme Inhibition : The presence of the pyrrolidine moiety may facilitate interactions with key enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Antitumor Evaluation A study indicated that similar pyrrolidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting this compound may share similar properties .
Analgesic Activity Research on related phenyl acetamides demonstrated effective pain relief in animal models, indicating potential for this compound to act similarly .
Enzyme Interaction Studies Investigations into enzyme inhibition revealed that compounds with similar structures could inhibit critical enzymes like carbonic anhydrase, which may be relevant for therapeutic applications .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Modulation of Signaling Pathways : The compound may influence pathways related to cell growth and apoptosis.
  • Receptor Binding : Its structural features suggest potential interactions with various receptors involved in pain and inflammation.

Q & A

Basic: What are the key synthetic routes for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted aniline precursors. A common route includes:

  • Step 1: Substitution of 4-fluoro-3-methoxynitrobenzene with 2-oxopyrrolidine under alkaline conditions to form the nitro intermediate .
  • Step 2: Reduction of the nitro group to an amine using iron powder in acidic media .
  • Step 3: Condensation of the resulting aniline with 2-(3-methylphenoxy)acetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .
    Critical parameters include temperature control (60–80°C for coupling reactions) and solvent choice (DMF or THF for solubility optimization).

Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:
Yield discrepancies often arise from solvent purity, competing side reactions (e.g., hydrolysis of the acetamide group), or incomplete reduction of the nitro intermediate. Mitigation strategies include:

  • Purity Control: Pre-purify intermediates via column chromatography or recrystallization .
  • Reaction Monitoring: Use TLC or HPLC to track reaction progress and identify byproducts .
  • Catalyst Optimization: Replace iron powder with hydrogen gas and palladium catalysts for cleaner nitro reduction .
    For example, switching to Pd/C under H₂ increased amine intermediate yields from 65% to 88% in pilot studies .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy group at C3, pyrrolidinone at C4) and purity. Key signals include δ 7.2–7.5 ppm (aromatic protons) and δ 3.8 ppm (methoxy group) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (expected: ~382.4 g/mol) and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D conformation, critical for understanding receptor binding (e.g., SHELX software for refinement) .

Advanced: What is the structure-activity relationship (SAR) for this compound in neurological targets?

Methodological Answer:
The compound’s mGluR2 antagonism is influenced by:

  • Methoxy Group (C3): Enhances lipophilicity and blood-brain barrier penetration .
  • 2-Oxopyrrolidine (C4): Stabilizes binding via hydrogen bonding with receptor residues (e.g., Arg⁶¹ in mGluR2) .
  • 3-Methylphenoxy (Acetamide Side Chain): Modulates selectivity; replacing methyl with bulkier groups (e.g., CF₃) reduced off-target activity in vitro .
    SAR studies using analogs showed EC₅₀ values ranging from 12 nM to >1 µM, correlating with substituent electronic effects .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility: Soluble in DMSO (>50 mg/mL), ethanol (~10 mg/mL), but poorly in water (<0.1 mg/mL). Additives like β-cyclodextrin improve aqueous solubility for in vivo dosing .
  • Stability: Stable at 4°C in dark, anhydrous conditions. Degrades at pH <3 (hydrolysis of acetamide) or under UV light (photooxidation of pyrrolidinone) .

Advanced: How to design in vivo studies to assess neuropharmacological efficacy?

Methodological Answer:

  • Animal Models: Use mGluR2-knockout mice to confirm target specificity. For anxiety studies, employ elevated plus maze or marble-burying tests .
  • Dosing: Administer 10–30 mg/kg intraperitoneally (IP) in 10% DMSO/saline. Monitor plasma levels via LC-MS to ensure CNS penetration .
  • Contradiction Handling: If efficacy is inconsistent, check metabolite interference (e.g., CYP450-mediated oxidation) using liver microsome assays .

Basic: How to troubleshoot crystallization challenges for X-ray analysis?

Methodological Answer:

  • Solvent Screening: Test mixtures of ethyl acetate/hexane or DCM/ether for slow evaporation.
  • Seeding: Introduce microcrystals from analogous compounds (e.g., N-(3-chlorophenyl) derivatives) to induce nucleation .
  • Temperature Gradients: Cool from 40°C to 4°C over 48 hours to improve crystal quality .

Advanced: What computational methods predict binding modes with mGluR2?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina with receptor PDB 4XES. The pyrrolidinone oxygen forms a key hydrogen bond with Thr⁶⁸⁸ .
  • MD Simulations: GROMACS runs (100 ns) reveal conformational stability; RMSD <2 Å indicates strong binding .
  • Free Energy Calculations (MM/PBSA): Predict ΔG of binding (−9.2 kcal/mol), consistent with experimental IC₅₀ values .

Basic: What safety protocols are required for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood due to dust formation (particle size <5 µm).
  • Waste Disposal: Incinerate at >800°C to avoid environmental release of acetamide derivatives .

Advanced: How to address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetics: Measure bioavailability (e.g., 22% oral vs. 85% IP in rats) and half-life (t₁/₂ ~3 hours) .
  • Metabolite Profiling: Identify active metabolites (e.g., demethylated derivatives) via LC-MS/MS .
  • Tissue Distribution: Use radiolabeled analogs (¹⁴C-acetamide) to quantify brain-to-plasma ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.